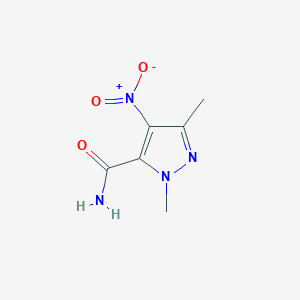

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

カタログ番号 B454690

CAS番号:

78208-58-9

分子量: 184.15g/mol

InChIキー: JZIBSZJXVQEBEU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives have been found to exhibit potent fungicidal and insecticidal activities .

Synthesis Analysis

The synthesis of 1H-pyrazole-5-carboxamide derivatives, including 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide, involves a facile method . The structures of these compounds are characterized by 1H NMR, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis

Pyrazole compounds, including 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidation reactions .科学的研究の応用

Synthesis and Structural Studies

- A study by Ozerova et al. (2015) presents a new approach to synthesizing 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, a structurally related compound, highlighting the potential of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide in synthetic chemistry. The synthesis involved condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis and characterized the structure using NMR, IR spectroscopy, and X-ray diffraction analysis Ozerova, Efimova, Novikova, Gurzhii, & Berestovitskaya, 2015.

Spectroscopic Characterization and Complex Formation

- Pogány et al. (2008) conducted a joint experimental and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine and its complexes, demonstrating the use of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide in spectroscopic studies and complex formation. They used FT-IR experiments and DFT-derived scaled quantum mechanical force field for normal coordinate analysis Pogány, Kovács, Szécsényi, & Leovac, 2008.

Optimization of Synthesis for Guanidines

- Castillo-Meléndez and Golding (2004) optimized the synthesis of the useful reagent 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) for the preparation of guanidines via nitroguanidines. This research highlights the practical applications of derivatives of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide in synthetic processes Castillo-Meléndez & Golding, 2004.

DNA Binding and Cytotoxicity Studies

- Reddy et al. (2017) synthesized a series of bis-pyrazoles from 3,5-dimethyl pyrazole, indicating the relevance of similar compounds in pharmacological research. They explored the interaction of these compounds with DNA through molecular docking and absorption spectroscopic technique, as well as their cytotoxicity against various cancer cell lines Reddy, Aruna, Manisha, Srihari, Babu, Vijayakumar, Sarveswari, Priya, Amrita, & Siva, 2017.

作用機序

特性

IUPAC Name |

2,5-dimethyl-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-3-4(10(12)13)5(6(7)11)9(2)8-3/h1-2H3,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIBSZJXVQEBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361191 | |

| Record name | 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide | |

CAS RN |

78208-58-9 | |

| Record name | 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

To 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.08 g, 5.84 mmol) in anhydrous dichloromethane (DCM) (25 mL) and DMF (0.5 mL) was added dropwise oxalyl chloride (0.74 mL, 8.77 mmol, 1.5 eq.) over 10 minutes. The reaction mixture was stirred at RT under N2 for 17 hours. Volatile solvent was evaporated in vacuo, and the crude material dissolved in anhydrous THF (20 mL) and acetone (10 mL). Concentrated aqueous ammonium hydroxide (5.0 mL, 128.4 mmol, 22 eq.) was added slowly, and the reaction mixture was stirred at RT for 16 hours. The reaction mixture was concentrated in vacuo, and the residue was diluted with ethyl acetate. The organic layer was washed with saturated aqueous solution of sodium bicarbonate, water and brine, dried (Na2SO4), filtered and concentrated in vacuo. Trituration from ether-heptane afforded the desired product as a white solid (550.0 mg, 51.5%). 1H NMR (DMSO-d6, 500 MHz) δ ppm 8.39 (broad s, 1H), 8.21 (broad s, 1H), 3.77 (s, 3H), 2.42 (s, 3H).

Quantity

1.08 g

Type

reactant

Reaction Step One

Name

Name

Yield

51.5%

Synthesis routes and methods II

Procedure details

27.2 g of 1,3-dimethyl-4-nitropyrazole-5-carbonitrile and 65 ml of concentrated sulfuric acid are stirred at 80° C. for 6 hours. The mixture is poured into 700 g of ice and water, and the precipitate is filtered off and suspended in ice-water; the suspension is neutralized with sodium bicarbonate to yield 27.3 g of 1,3-dimethyl-4-nitropyrazole-5-carboxamide, mp 164° to 165° C.

[Compound]

Name

ice

Quantity

700 g

Type

reactant

Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B454607.png)

![4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B454608.png)

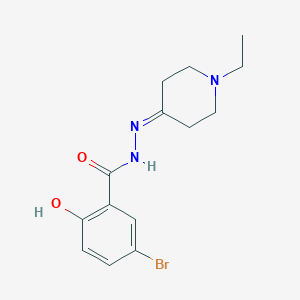

![N-(3-{N-[2-(4-chloro-2-methylphenoxy)propanoyl]ethanehydrazonoyl}phenyl)cyclohexanecarboxamide](/img/structure/B454609.png)

![2-[(2,4-dimethylphenyl)amino]-N'-[(E)-furan-2-ylmethylidene]butanehydrazide](/img/structure/B454615.png)

![N'-{3-nitrobenzylidene}-4-[(4-isopropylphenoxy)methyl]benzohydrazide](/img/structure/B454620.png)

![N'-[(5-methyl-2-furyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B454622.png)

![4-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B454623.png)

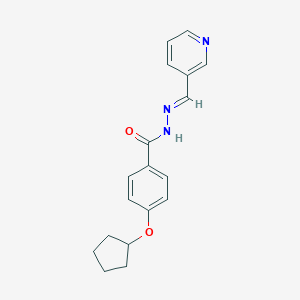

![4-(cyclopentyloxy)-N'-[(5-ethyl-2-thienyl)methylene]benzohydrazide](/img/structure/B454624.png)

![2-hydroxy-3,5-diisopropyl-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B454626.png)

![N'-[1-(2-furyl)ethylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454627.png)

![4-{2-[(4-Chloro-3-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B454630.png)

![N'-[1-(4-methoxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B454631.png)